molecular formula C25H25N3O2 B11440116 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide

Cat. No.: B11440116
M. Wt: 399.5 g/mol
InChI Key: HIULARRMKMMHIH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in cancer cell proliferation and survival.

    Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, leading to inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Alpidem: A hypnotic drug with a similar imidazopyridine core.

    Miroprofen: An analgesic with anti-inflammatory properties.

    Minodronic Acid: Used for the treatment of osteoporosis.

    Zolpidem: A sedative used for the treatment of insomnia.

    Zolimidine: An antiulcer agent.

Uniqueness

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide is unique due to its specific functional groups and potential anticancer activity. Unlike other imidazopyridine derivatives, this compound has shown significant results in inhibiting the proliferation of breast cancer cells .

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide

InChI

InChI=1S/C25H25N3O2/c1-4-21(18-8-6-5-7-9-18)25(29)27-24-23(19-10-12-20(30-3)13-11-19)26-22-16-17(2)14-15-28(22)24/h5-16,21H,4H2,1-3H3,(H,27,29)

InChI Key

HIULARRMKMMHIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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